molecular formula C22H20IN9O3 B11538835 N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-{(2E)-2-[3-nitro-4-(piperidin-1-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11538835
M. Wt: 585.4 g/mol
InChI Key: IXKITQQJDKQWMZ-ZMOGYAJESA-N
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Description

N-(4-IODOPHENYL)-6-[(2E)-2-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that features a combination of aromatic rings, nitro groups, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODOPHENYL)-6-[(2E)-2-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting with the preparation of the core oxadiazole and pyrazine rings. The iodophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves the condensation of the hydrazine derivative with the aldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODOPHENYL)-6-[(2E)-2-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the iodophenyl group could yield various substituted derivatives.

Scientific Research Applications

N-(4-IODOPHENYL)-6-[(2E)-2-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-6-[(2E)-2-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-IODOPHENYL)BENZAMIDE: Similar in structure but lacks the oxadiazole and pyrazine rings.

    N-(4-IODOPHENYL)ACETAMIDE: Similar in structure but lacks the nitrophenyl and hydrazone groups.

Uniqueness

N-(4-IODOPHENYL)-6-[(2E)-2-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H20IN9O3

Molecular Weight

585.4 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C22H20IN9O3/c23-15-5-7-16(8-6-15)25-19-20(27-22-21(26-19)29-35-30-22)28-24-13-14-4-9-17(18(12-14)32(33)34)31-10-2-1-3-11-31/h4-9,12-13H,1-3,10-11H2,(H,25,26,29)(H,27,28,30)/b24-13+

InChI Key

IXKITQQJDKQWMZ-ZMOGYAJESA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=NNC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I)[N+](=O)[O-]

Origin of Product

United States

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